Biochemical Potency Against Wild-Type BCL-2: Lacutoclax vs. Venetoclax
In a head-to-head biochemical assay, Lacutoclax demonstrated an IC50 of 1.2 ± 0.24 nM against wild-type BCL-2, indicating potency within the same order of magnitude as the FDA-approved BCL-2 inhibitor Venetoclax (IC50: 0.24 ± 0.070 nM) [1]. While Venetoclax is approximately 5-fold more potent in this specific assay, Lacutoclax's biochemical activity confirms its capacity to engage the target with high affinity.
| Evidence Dimension | Inhibition of BCL-2 in a biochemical assay |
|---|---|
| Target Compound Data | IC50: 1.2 ± 0.24 nM |
| Comparator Or Baseline | Venetoclax: IC50 0.24 ± 0.070 nM; S65487: IC50 0.13 ± 0.037 nM; Lisaftoclax: IC50 0.35 ± 0.12 nM |
| Quantified Difference | Lacutoclax is ~5-fold less potent than Venetoclax; ~2.5-fold less potent than Lisaftoclax |
| Conditions | Bcl-2 biochemical assay, n=6 independent determinations |
Why This Matters
Confirms Lacutoclax's high-affinity BCL-2 binding, a prerequisite for effective target engagement in cellular and in vivo models, despite a modest potency differential compared to the market leader.
- [1] Zhang, H., et al. (2024). Discovery of a Potent and Selective BCL-2 Inhibitor with Activity in Preclinical Models of Hematologic Malignancies. Journal of Medicinal Chemistry, 67(11), 9002-9020. (Table 6) View Source
